Pentadecane, 1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoro-
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Overview
Description
Pentadecane, 1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoro- is a highly fluorinated derivative of pentadecane. This compound is characterized by the replacement of hydrogen atoms with fluorine atoms, resulting in a molecule with unique chemical and physical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
The synthesis of Pentadecane, 1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoro- typically involves a fluorination reaction. One common method is the direct fluorination of pentadecane using fluorine gas under high-temperature conditions. This process replaces hydrogen atoms with fluorine atoms, resulting in the desired fluorinated compound . Industrial production methods may involve more advanced techniques to ensure high yield and purity, such as using specialized reactors and controlled reaction environments.
Chemical Reactions Analysis
Due to the extensive fluorination, Pentadecane, 1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoro- exhibits high chemical stability and resistance to many common chemical reactions. it can still undergo certain types of reactions under specific conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents, although the presence of fluorine atoms makes it less reactive compared to non-fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, but they require harsh conditions due to the stability imparted by the fluorine atoms.
Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and nucleophiles like sodium amide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentadecane, 1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoro- has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving fluorinated hydrocarbons and their reactivity.
Biology: The compound’s stability makes it useful in biological studies where resistance to metabolic degradation is required.
Medicine: Its unique properties are explored in drug delivery systems and as a component in medical imaging agents.
Mechanism of Action
The mechanism by which Pentadecane, 1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoro- exerts its effects is primarily related to its chemical stability and resistance to reactions. The extensive fluorination creates strong carbon-fluorine bonds, which are less likely to participate in chemical reactions. This stability allows the compound to maintain its structure and function in various applications, such as providing a stable environment in drug delivery systems or acting as a reliable phase change material in cooling applications.
Comparison with Similar Compounds
Similar compounds to Pentadecane, 1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoro- include other highly fluorinated hydrocarbons, such as:
Perfluorooctane: A shorter-chain fluorinated hydrocarbon with similar stability and chemical resistance.
Perfluorodecalin: A bicyclic fluorinated compound used in medical applications and as an oxygen carrier.
Perfluorododecane: Another long-chain fluorinated hydrocarbon with applications in electronics and as a lubricant.
The uniqueness of Pentadecane, 1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoro- lies in its specific chain length and degree of fluorination, which provide a balance of stability and physical properties suitable for specialized applications.
Properties
CAS No. |
1980053-09-5 |
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Molecular Formula |
C15H14F18 |
Molecular Weight |
536.24 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,12,12,13,13,14,14,15,15,15-octadecafluoropentadecane |
InChI |
InChI=1S/C15H14F18/c16-8(17,10(20,21)12(24,25)14(28,29)30)6-4-2-1-3-5-7-9(18,19)11(22,23)13(26,27)15(31,32)33/h1-7H2 |
InChI Key |
QBHKITQYSXSPQX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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